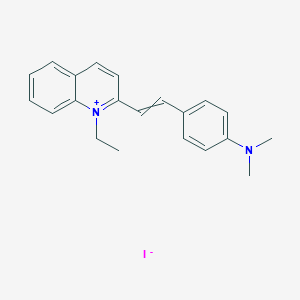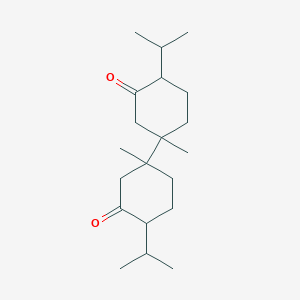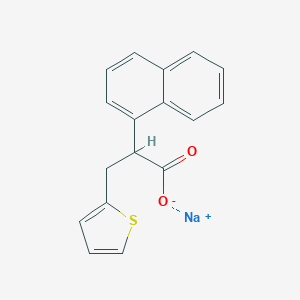
Sodium alpha-(2'-thienyl)methyl-1-naphthaleneacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium alpha-(2'-thienyl)methyl-1-naphthaleneacetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as SNT and is a derivative of naphthaleneacetic acid. SNT is a white powder that is soluble in water and has a molecular weight of 321.38 g/mol.
Mecanismo De Acción
The exact mechanism of action of SNT is not fully understood. However, studies have suggested that SNT may act as a modulator of certain enzymes and receptors in the body. SNT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators. SNT has also been shown to activate the peroxisome proliferator-activated receptor (PPAR) gamma, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
SNT has been shown to have various biochemical and physiological effects. In vitro studies have shown that SNT can inhibit the proliferation of cancer cells and induce apoptosis. SNT has also been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. In vivo studies have shown that SNT can reduce pain and inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using SNT in lab experiments is its versatility. SNT can be used in various assays to study the activity of enzymes and receptors. SNT is also relatively easy to synthesize and purify. However, one of the limitations of using SNT is its solubility. SNT is only soluble in water at a pH greater than 7. This can limit its use in certain assays.
Direcciones Futuras
There are several future directions for the study of SNT. One of the areas of interest is the potential use of SNT in the treatment of cancer. Further studies are needed to determine the exact mechanism of action of SNT in cancer cells and to evaluate its efficacy in animal models. Another area of interest is the potential use of SNT in the treatment of metabolic disorders such as diabetes and obesity. Studies have shown that SNT can activate PPAR gamma, which is involved in the regulation of glucose and lipid metabolism. Further studies are needed to evaluate the potential of SNT as a therapeutic agent for metabolic disorders.
Conclusion:
Sodium alpha-(2'-thienyl)methyl-1-naphthaleneacetate is a chemical compound that has potential applications in various fields such as agriculture, medicine, and biochemistry. SNT has been shown to have anti-inflammatory and analgesic properties and can inhibit the proliferation of cancer cells. SNT is relatively easy to synthesize and purify, but its solubility can limit its use in certain assays. Future studies are needed to evaluate the potential of SNT as a therapeutic agent for cancer and metabolic disorders.
Métodos De Síntesis
The synthesis of SNT involves the reaction of 2-thiophenemethyl chloride with 1-naphthylacetic acid in the presence of sodium hydroxide. The reaction takes place in a solvent such as dichloromethane or ethanol. The product is then purified by recrystallization to obtain pure SNT.
Aplicaciones Científicas De Investigación
SNT has been extensively studied for its potential applications in various fields such as agriculture, medicine, and biochemistry. In agriculture, SNT has been shown to promote plant growth and increase crop yield. SNT also has potential applications in medicine as it has been shown to have anti-inflammatory and analgesic properties. In biochemistry, SNT has been used as a tool to study the mechanism of action of certain enzymes.
Propiedades
Número CAS |
1090-07-9 |
|---|---|
Nombre del producto |
Sodium alpha-(2'-thienyl)methyl-1-naphthaleneacetate |
Fórmula molecular |
C17H13NaO2S |
Peso molecular |
304.3 g/mol |
Nombre IUPAC |
sodium;2-naphthalen-1-yl-3-thiophen-2-ylpropanoate |
InChI |
InChI=1S/C17H14O2S.Na/c18-17(19)16(11-13-7-4-10-20-13)15-9-3-6-12-5-1-2-8-14(12)15;/h1-10,16H,11H2,(H,18,19);/q;+1/p-1 |
Clave InChI |
BIZNPARPIXOXET-UHFFFAOYSA-M |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC=C2C(CC3=CC=CS3)C(=O)[O-].[Na+] |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CC3=CC=CS3)C(=O)[O-].[Na+] |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C(CC3=CC=CS3)C(=O)[O-].[Na+] |
Sinónimos |
α-(1-Naphtyl)-2-thiophenepropionic acid sodium salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



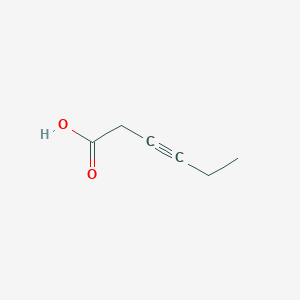
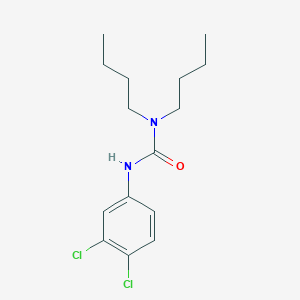
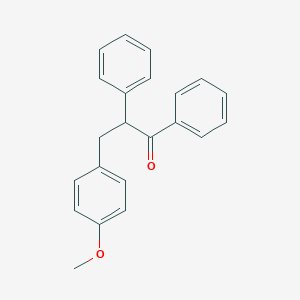
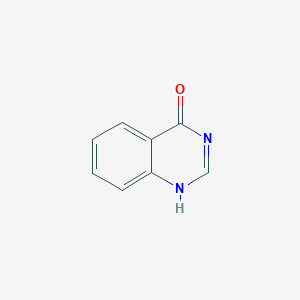
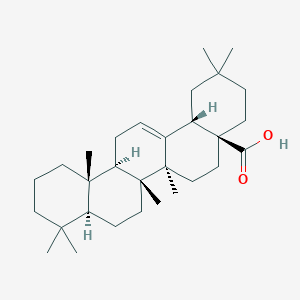
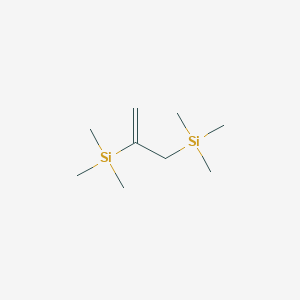
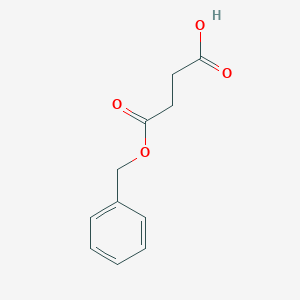
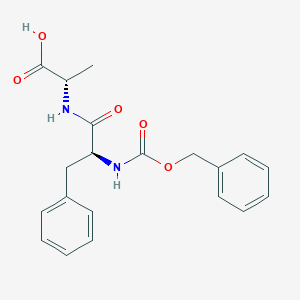
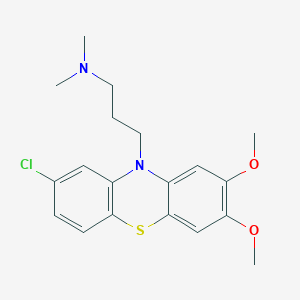

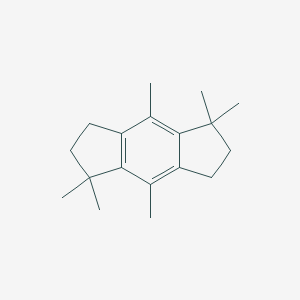
![Dibenzo[h,rst]pentaphene](/img/structure/B93501.png)
